molecular formula C14H12ClN3OS B231688 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

Cat. No.: B231688
M. Wt: 305.8 g/mol
InChI Key: DBJOGBLWMYELIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. It has been shown to inhibit the activity of PKC, which is involved in the regulation of cell proliferation and differentiation. Additionally, it has been found to activate PKA, which plays a role in the regulation of gene expression. The compound has also been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression through the modification of histone proteins.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide in lab experiments is its ability to selectively inhibit the activity of PKC and HDAC, which are involved in a range of cellular processes. Additionally, the compound has been found to have relatively low toxicity, making it a potentially useful tool for in vivo studies. However, one limitation of using the compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide. One area of interest is the development of more potent and selective inhibitors of PKC and HDAC based on the structure of the compound. Additionally, the compound has been investigated as a potential treatment for a range of diseases, including cancer and inflammatory diseases, and further research is needed to determine its efficacy in these settings. Finally, the compound has been proposed as a potential tool for the study of cellular signaling pathways, and further research is needed to fully understand its mechanism of action and its potential uses in this context.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been found to have a range of biochemical and physiological effects, including the inhibition of PKC and HDAC, and has been investigated as a potential treatment for a range of diseases. While there are limitations to its use in lab experiments, the compound has potential as a tool for the study of cellular signaling pathways and the development of new therapies. Further research is needed to fully understand its mechanism of action and its potential applications.

Synthesis Methods

The synthesis of 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves the reaction of 4-chlorobenzoyl chloride with pyridine-3-carboxamide in the presence of a base, such as triethylamine, to form the intermediate 4-chloro-N-[(pyridin-3-ylmethyl)carbamoyl]benzamide. This intermediate is then treated with thiourea in the presence of a catalyst, such as potassium hydroxide, to form the final product this compound.

Scientific Research Applications

4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has been widely used in scientific research as a tool to investigate the mechanism of action of various biochemical pathways. It has been found to have a range of effects on cellular signaling pathways, including the inhibition of protein kinase C (PKC) and the activation of protein kinase A (PKA). Additionally, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression.

Properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C14H12ClN3OS/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20)

InChI Key

DBJOGBLWMYELIC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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